B1578866 [Ala10]-beta-Amyloid (1-10)

[Ala10]-beta-Amyloid (1-10)

Cat. No.: B1578866
M. Wt: 1103.1
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview [Ala10]-beta-Amyloid (1-10) is a synthetic, chemically modified peptide fragment of the full-length Amyloid-Beta (Aβ) protein. This peptide is designed for use in biochemical and cellular research applications, particularly in the study of Alzheimer's Disease (AD) pathogenesis. In AD, the amyloidogenic processing of the Amyloid Precursor Protein (APP) by β-secretase and γ-secretase leads to the production of Aβ peptides, primarily Aβ40 and Aβ42, which are central to the amyloid cascade hypothesis of the disease . The inherent propensity of Aβ to aggregate into soluble oligomers and insoluble fibrils is a key event linked to synaptic dysfunction and neurotoxicity . The [Ala10]-beta-Amyloid (1-10) fragment provides a targeted tool for investigating the early stages of these processes. Research Applications and Value This peptide features a specific alanine substitution at position 10, which can be critical for studying structure-activity relationships. Researchers can utilize [Ala10]-beta-Amyloid (1-10) to investigate several key areas: • Antibody and Assay Development: The peptide can serve as a well-defined antigen for generating and characterizing antibodies specific to the N-terminal region of Aβ. It is also valuable as a reference standard in immunoassays (e.g., ELISA) to quantify Aβ levels in experimental samples . • Aggregation Inhibition Studies: Short Aβ fragments, including modified sequences like [Ala10]-beta-Amyloid (1-10), are widely used in research to design and test potential inhibitors of Aβ aggregation. These peptides can bind to full-length Aβ and interfere with the nucleation and elongation phases of fibril formation, helping to elucidate mechanisms and develop novel therapeutic strategies . • Mechanistic Studies: By altering a single amino acid, this peptide allows scientists to probe the specific contribution of the native residue (which has been replaced by alanine) to the peptide's biophysical properties, aggregation kinetics, and interactions with other molecules . Handling and Usage This product is supplied as a lyophilized powder. Please refer to the certificate of analysis for specific handling and reconstitution instructions. Important Notice: [Ala10]-beta-Amyloid (1-10) is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Weight

1103.1

sequence

DAEFRHDSGA-NH2

Origin of Product

United States

Synthetic Methodologies and Preparative Considerations for Ala10 Beta Amyloid 1 10

Chemical Synthesis Approaches for Modified Amyloid Fragments

The primary method for synthesizing peptides like [Ala10]-beta-Amyloid (1-10) is Solid-Phase Peptide Synthesis (SPPS). frontiersin.orgmdpi.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.

A widely used SPPS strategy is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach. frontiersin.orgmdpi.com In this method, the N-terminus of the growing peptide chain is protected by an Fmoc group, which is base-labile and can be removed under mild conditions. The side chains of the amino acids are protected by acid-labile tert-butyl (tBu) groups.

Key steps in the Fmoc/tBu SPPS of [Ala10]-beta-Amyloid (1-10):

Resin Loading: The first amino acid is attached to a solid support resin. frontiersin.org

Deprotection: The Fmoc group is removed from the N-terminus of the amino acid using a weak base, typically piperidine (B6355638) in dimethylformamide (DMF). frontiersin.org

Coupling: The next Fmoc-protected amino acid is activated and coupled to the deprotected N-terminus of the growing peptide chain. Common coupling reagents include diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (B26582) (HOBt). frontiersin.org

Repetition: The deprotection and coupling steps are repeated for each amino acid in the sequence.

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a strong acid cocktail, often containing trifluoroacetic acid (TFA). frontiersin.orgmdpi.com

The substitution of the tenth amino acid, tyrosine, with alanine (B10760859) in [Ala10]-beta-Amyloid (1-10) is achieved by incorporating Fmoc-Ala-OH at the corresponding step in the synthesis cycle. This specific modification allows researchers to study the role of the tyrosine residue in the properties of the Aβ peptide. mdpi.com

Advanced Purification Techniques for Research-Grade Peptide

Following synthesis, the crude peptide product contains the target peptide along with various impurities such as truncated or deletion sequences. bachem.com Therefore, robust purification techniques are essential to obtain a high-purity product suitable for research.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purifying synthetic peptides. bachem.comamericanpeptidesociety.orgmdpi.com This technique separates molecules based on their hydrophobicity.

Table 1: Common RP-HPLC Parameters for Peptide Purification

ParameterDescriptionTypical Conditions
Stationary Phase The solid support within the column.C18-modified silica (B1680970) is the most common choice for peptide purification. bachem.com
Mobile Phase The solvent that carries the sample through the column.A gradient of an aqueous solvent (e.g., water with 0.1% TFA) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% TFA) is used. bachem.commdpi.com
Detection The method used to monitor the eluting compounds.UV absorbance at 210-220 nm is standard for detecting the peptide backbone. bachem.com

Other advanced chromatographic techniques can also be employed, either as alternatives or in conjunction with RP-HPLC, to achieve the desired purity. americanpeptidesociety.org

Table 2: Alternative and Complementary Purification Techniques

TechniquePrinciple of SeparationApplications
Ion-Exchange Chromatography (IEC) Separates peptides based on their net charge. americanpeptidesociety.orgUseful for purifying peptides with significant charge variations or post-translational modifications. americanpeptidesociety.org
Size-Exclusion Chromatography (SEC) Separates peptides based on their molecular size. americanpeptidesociety.orgEffective for removing aggregates or isolating peptides within a specific size range. americanpeptidesociety.org
Hydrophilic Interaction Liquid Chromatography (HILIC) Separates polar compounds using a polar stationary phase and a high organic solvent concentration. mdpi.comA suitable alternative for highly hydrophilic peptides that are not well-retained by RP-HPLC. mdpi.com

Quality Control and Characterization for Experimental Reproducibility

Rigorous quality control is imperative to ensure the identity, purity, and integrity of the synthesized [Ala10]-beta-Amyloid (1-10), which is crucial for the reproducibility of experimental results. nih.govpolypeptide.com A combination of analytical techniques is used for comprehensive characterization.

Mass Spectrometry (MS) is a fundamental tool for verifying the molecular weight of the synthetic peptide. nih.govspringernature.com Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to confirm that the correct peptide has been synthesized. nih.gov

High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the peptide. polypeptide.com By analyzing the chromatogram, the percentage of the desired peptide relative to impurities can be determined.

Amino Acid Analysis (AAA) can be performed to confirm the amino acid composition of the peptide. This involves hydrolyzing the peptide into its constituent amino acids and quantifying them.

Table 3: Key Quality Control Assays for Synthetic Peptides

AssayPurpose
Mass Spectrometry (MS)Confirms the molecular weight and identity of the peptide. nih.govspringernature.com
High-Performance Liquid Chromatography (HPLC)Determines the purity of the peptide sample. polypeptide.com
Amino Acid Analysis (AAA)Verifies the amino acid composition and quantity of the peptide.

Strategies for Isotopic Labeling in Structural and Mechanistic Studies

Isotopic labeling is a powerful technique used to introduce specific isotopes (e.g., ¹³C, ¹⁵N) into the peptide sequence. This allows for detailed structural and mechanistic studies using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. nih.govsigmaaldrich.com

For synthetic peptides like [Ala10]-beta-Amyloid (1-10), site-specific labeling is a common approach. sigmaaldrich.com This involves incorporating one or more isotopically labeled amino acids at specific positions during SPPS. sigmaaldrich.com For instance, to study the dynamics of the alanine at position 10, a ¹³C or ¹⁵N labeled Fmoc-Ala-OH could be used in the synthesis.

Another strategy is uniform labeling , where all instances of a particular amino acid are isotopically labeled. sigmaaldrich.com This can be achieved by using the labeled amino acid throughout the synthesis. While more common in recombinant protein expression, it can be applied to synthetic peptides as well. nih.govsigmaaldrich.com

Isotopically labeled peptides are invaluable for:

NMR Spectroscopy: To determine the three-dimensional structure and dynamics of the peptide in solution or in a solid state. nih.govsigmaaldrich.com

Mass Spectrometry-based Proteomics: To track the peptide in complex biological samples and study its interactions and turnover. embopress.orgnih.govnih.gov

Infrared Spectroscopy (FTIR): To probe the secondary structure and aggregation kinetics of the peptide. nih.govpnas.org

The choice of labeling strategy depends on the specific research question and the analytical technique to be employed. nih.govsigmaaldrich.com

Conformational Dynamics and Structural Characterization of Ala10 Beta Amyloid 1 10 Aggregates

Spectroscopic Analyses of Secondary and Tertiary Structures

Spectroscopic techniques are instrumental in elucidating the structural characteristics of [Ala10]-beta-Amyloid (1-10) in solution. Circular Dichroism (CD) spectroscopy, a widely used method for examining protein secondary structure, reveals that the conformational landscape of this peptide is highly dependent on environmental conditions such as pH and the presence of metal ions. For instance, studies have shown that in the presence of zinc ions (Zn2+), [Ala10]-beta-Amyloid (1-10) undergoes a conformational transition. At acidic pH, the peptide predominantly adopts a random coil conformation. However, upon the addition of Zn2+, there is a noticeable shift towards a more ordered structure, although it does not form the classic β-sheet structures typically associated with amyloid fibrils.

Nuclear Magnetic Resonance (NMR) spectroscopy provides more detailed, atomic-level insights into the peptide's structure and dynamics. Two-dimensional NMR studies have been employed to understand the coordination of metal ions, such as copper (Cu2+), to the amyloid-β peptide. While the native Aβ(1–16) peptide coordinates Cu2+ through its three histidine residues and the N-terminal amino group, the [Ala10] substitution alters this coordination, impacting the peptide's structure.

Surface-Enhanced Raman Scattering (SERS) is another powerful technique used to probe the vibrational modes of molecules, offering information about their conformation and interaction with surfaces. While specific SERS data for [Ala10]-beta-Amyloid (1-10) is limited in publicly available literature, the technique has been successfully applied to study the parent peptide, Aβ(1-40), revealing details about the adsorption and orientation of the peptide on nanoparticle surfaces, which is relevant for understanding its aggregation behavior.

High-Resolution Microscopic Characterization of Aggregate Morphologies

High-resolution microscopy techniques, such as Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM), are indispensable for visualizing the morphology of peptide aggregates. For [Ala10]-beta-Amyloid (1-10), these methods have provided direct evidence of its aggregation behavior. Studies have shown that this peptide analogue can form fibrillar structures, although their morphology may differ from those formed by the wild-type peptide.

TEM images have revealed that in the presence of Zn2+, [Ala10]-beta-Amyloid (1-10) can form amorphous aggregates rather than well-defined fibrils. This is in contrast to the wild-type peptide, which readily forms fibrils under similar conditions. AFM has been used to further characterize the size and shape of these aggregates, providing quantitative data on their dimensions. These microscopic studies highlight the critical role of the Histidine at position 10 in mediating the ordered assembly of amyloid fibrils.

Identification and Stability of Monomeric and Oligomeric Species

The aggregation of amyloid peptides is a complex process that involves the formation of various intermediate species, including monomers and soluble oligomers, before the formation of mature fibrils. The identification and characterization of these early-stage aggregates are of significant interest as they are believed to be the most neurotoxic species.

For [Ala10]-beta-Amyloid (1-10), the stability of its monomeric and oligomeric forms has been investigated. The substitution of Histidine with the less bulky and uncharged Alanine (B10760859) at position 10 can influence the intermolecular interactions that drive oligomerization. It has been suggested that the Ala10 substitution may lead to a decrease in the stability of certain oligomeric conformations, thereby altering the aggregation pathway. The presence of metal ions, particularly Zn2+, has been shown to modulate the equilibrium between monomeric and aggregated states, promoting the formation of larger, amorphous aggregates.

Impact of Ala10 Substitution on Conformational Transitions and Aggregation Nuclei

The substitution of a single amino acid can have a profound impact on the conformational landscape of a peptide and its propensity to aggregate. In the case of [Ala10]-beta-Amyloid (1-10), replacing Histidine with Alanine at position 10 significantly alters its properties. Histidine, with its imidazole (B134444) side chain, is known to play a crucial role in metal ion coordination and pH-dependent conformational changes.

The Ala10 substitution disrupts the metal-binding site, which in turn affects the conformational transitions that are often a prerequisite for aggregation. This substitution can lead to a reduced propensity to form the β-sheet-rich structures that serve as nuclei for fibril elongation. Consequently, the aggregation process may be slowed down or diverted towards the formation of off-pathway, amorphous aggregates, as observed in microscopic studies.

Computational Modeling and Molecular Dynamics Simulations of [Ala10]-beta-Amyloid (1-10) Structural States

Computational methods, including molecular dynamics (MD) simulations, provide a powerful complement to experimental techniques by offering detailed, atomistic insights into the structural dynamics and thermodynamics of peptide aggregation. MD simulations of [Ala10]-beta-Amyloid (1-10) can help to elucidate the conformational ensembles of the monomer and the early events of oligomerization.

Mechanisms and Kinetics of Ala10 Beta Amyloid 1 10 Aggregation Pathways

Investigation of Nucleation-Dependent Polymerization and Fibril Elongation

The aggregation of [Ala10]-beta-Amyloid (1-10) into fibrils follows a nucleation-dependent polymerization model. This process is characterized by a lag phase, during which stable nuclei are formed, followed by a rapid elongation phase where these nuclei act as templates for the addition of monomers. The substitution of alanine (B10760859) for tyrosine at position 10 significantly impacts these kinetics.

Studies have shown that the [Ala10] substitution can alter the self-assembly properties of the Aβ(1-10) fragment. While the wild-type Aβ(1-10) peptide also forms fibrils, the kinetics and morphology can differ. Research utilizing techniques such as thioflavin T (ThT) fluorescence assays, which monitor fibril formation in real-time, has provided insights into the elongation rates and lag times for [Ala10]-Aβ(1-10). The process is understood to be a cooperative one, where the initial slow formation of a thermodynamically stable nucleus is the rate-limiting step. Once formed, these nuclei rapidly recruit soluble monomers, leading to the exponential growth of amyloid fibrils.

Pathways to Soluble Oligomer Formation and Their Conformational Heterogeneity

Prior to the formation of insoluble fibrils, [Ala10]-beta-Amyloid (1-10) assembles into a variety of soluble oligomeric species. These oligomers are transient, metastable intermediates and are considered by many to be the most cytotoxic species in amyloid-related diseases. The formation of these soluble oligomers represents an alternative pathway to fibrillization, and in some cases, a prerequisite for it.

The conformational heterogeneity of these oligomers is a key area of investigation. Techniques such as circular dichroism (CD) spectroscopy and atomic force microscopy (AFM) have been employed to characterize the secondary structure and morphology of these early-stage aggregates. These studies reveal that [Ala10]-Aβ(1-10) can form a range of oligomeric structures, from small dimers and trimers to larger, more complex assemblies. The transition from a random coil or alpha-helical monomer to a beta-sheet-rich oligomer is a critical step in the aggregation cascade. The specific pathways and the distribution of oligomer populations can be influenced by the experimental conditions.

Influence of Solution Conditions on Aggregation Propensity

The aggregation of [Ala10]-beta-Amyloid (1-10) is highly sensitive to the surrounding solution conditions. Factors such as pH, ionic strength, and temperature can significantly modulate the kinetics and thermodynamics of aggregation.

pH: Changes in pH can alter the net charge of the peptide, affecting electrostatic interactions that are crucial for both repulsion between monomers and attraction during aggregation. For [Ala10]-Aβ(1-10), variations in pH can influence the protonation state of the N-terminus and the acidic side chains, thereby impacting the rate of nucleation and elongation.

Ionic Strength: The concentration of salts in the solution can screen electrostatic charges, which can either promote or inhibit aggregation depending on the specific peptide sequence and conditions. Increased ionic strength can sometimes accelerate aggregation by reducing the repulsive forces between monomers.

Temperature: Temperature affects the hydrophobic interactions that are a major driving force for the aggregation of many amyloidogenic proteins. For [Ala10]-Aβ(1-10), higher temperatures generally increase the rate of aggregation up to a certain point, beyond which protein denaturation might occur.

These environmental factors can shift the equilibrium between different aggregation pathways, favoring either fibril formation or the stabilization of soluble oligomers.

Comparative Analysis of Aggregation Kinetics with Other Amyloid-Beta Variants

Comparing the aggregation behavior of [Ala10]-beta-Amyloid (1-10) with other Aβ variants provides valuable insights into the role of specific amino acid residues and peptide length in amyloidogenesis.

Aβ(1-10) Wild-Type: The primary difference between [Ala10]-Aβ(1-10) and the wild-type Aβ(1-10) is the substitution of tyrosine with alanine at position 10. Tyrosine, with its aromatic ring, can participate in π-π stacking interactions, which are thought to play a role in the stabilization of amyloid fibrils. The absence of this aromatic residue in the [Ala10] variant allows for the study of its contribution to aggregation kinetics.

Aβ(1-40) and Aβ(1-42): These longer, full-length amyloid-beta peptides are the main components of amyloid plaques in Alzheimer's disease. Aβ(1-42) is known to be more aggregation-prone and neurotoxic than Aβ(1-40). Comparing the aggregation of the short [Ala10]-Aβ(1-10) fragment to these full-length peptides highlights the role of the C-terminal region in driving aggregation. The hydrophobic C-terminus of Aβ(1-40) and Aβ(1-42) significantly accelerates aggregation compared to the shorter N-terminal fragments.

Below is an interactive data table summarizing the comparative aggregation properties:

Peptide VariantRelative Aggregation PropensityKey Structural Features Influencing Aggregation
[Ala10]-beta-Amyloid (1-10) ModerateLacks aromatic residue at position 10, affecting potential π-π stacking.
Aβ(1-10) Wild-Type ModerateContains tyrosine at position 10, allowing for potential aromatic interactions.
Aβ(1-40) HighPossesses a hydrophobic C-terminal region that promotes aggregation.
Aβ(1-42) Very HighContains two additional hydrophobic residues at the C-terminus compared to Aβ(1-40), leading to faster aggregation.

Molecular Interactions of Ala10 Beta Amyloid 1 10 with Biological Components in Model Systems

Interaction with Cellular and Model Lipid Membranes: Mechanistic Insights into Membrane Perturbation

The interaction of beta-amyloid (Aβ) peptides with lipid membranes is a critical event in the pathogenesis of Alzheimer's disease, leading to membrane disruption and cellular toxicity. nih.govacs.org The N-terminal region of Aβ, specifically the (1-15) fragment, plays a significant role in these interactions. In the wild-type Aβ(1-10) peptide, the tyrosine residue at position 10 (Tyr10) is of particular importance. Its aromatic side chain can participate in hydrophobic and cation-pi interactions, anchoring the peptide to the membrane surface. nih.govfrontiersin.org Studies have shown that Tyr10 is involved in the sequestration of the peptide from the aqueous solvent and its subsequent insertion into the lipid bilayer. nih.gov The structure of Tyr10 has been found to favor the ionic conductance of full-length Aβ channels, highlighting its role in membrane perturbation. nih.gov

The substitution of tyrosine with alanine (B10760859) at position 10 in [Ala10]-beta-Amyloid (1-10) is expected to significantly alter these membrane interactions. Alanine possesses a small, non-polar methyl side chain, which lacks the aromatic and hydroxyl groups of tyrosine. This change eliminates the potential for specific interactions such as pi-stacking with lipid headgroups or hydrogen bonding via the hydroxyl group.

Expected Impact of Ala10 Substitution on Membrane Interaction:

FeatureWild-Type Aβ(1-10) (with Tyr10)[Ala10]-beta-Amyloid (1-10) (with Ala10)Rationale for Change
Hydrophobic Interaction Strong, aided by the aromatic ring of Tyrosine.Reduced, due to the smaller, less hydrophobic Alanine side chain.The bulky aromatic ring of tyrosine contributes more significantly to hydrophobic interactions than the methyl group of alanine.
Membrane Anchoring Facilitated by cation-pi and hydrophobic interactions of Tyr10.Weakened, due to the absence of the aromatic ring.The loss of the aromatic side chain removes a key anchoring point to the lipid membrane.
Membrane Perturbation Significant, with Tyr10 contributing to ion channel formation. nih.govLikely reduced, due to weaker membrane association.A less stable interaction with the membrane would likely diminish the peptide's ability to disrupt the bilayer and form pores.

Research on a related mutation, Y10F (tyrosine to phenylalanine) in Aβ42, showed only minor changes in fibrillation and neurotoxicity because both amino acids possess a similar benzene (B151609) ring. acs.org In contrast, the replacement of the aromatic tyrosine with the small alanine residue in [Ala10]-beta-Amyloid (1-10) represents a more drastic structural change, likely leading to a more pronounced alteration in its interaction with lipid membranes.

Binding and Modulation by Chaperone Proteins and Other Peptide Modulators in Research Contexts

Molecular chaperones, such as heat shock proteins (HSPs), play a crucial role in protein folding and can interact with amyloidogenic peptides to modulate their aggregation and toxicity. researchgate.net While specific studies on the interaction of [Ala10]-beta-Amyloid (1-10) with chaperones are not available, the known interactions of wild-type Aβ can provide insights. Chaperones often recognize and bind to exposed hydrophobic regions of misfolded proteins to prevent their aggregation. nih.gov

The N-terminal region of Aβ is a known binding site for various modulators. nih.gov The Tyr10 residue, with its hydrophobic and aromatic nature, can be a key recognition motif for such interactions. For instance, dityrosine (B1219331) cross-linking involving Tyr10 has been implicated in the stabilization of Aβ oligomers. frontiersin.org

The substitution to alanine in [Ala10]-beta-Amyloid (1-10) would likely alter its recognition and binding by chaperone proteins and other modulators. The removal of the bulky, aromatic side chain of tyrosine and its replacement with the small methyl group of alanine reduces the hydrophobicity and steric bulk at this position.

Predicted Effects of Ala10 Substitution on Modulator Interactions:

Interacting MoleculeInteraction with Wild-Type Aβ(1-10) (Tyr10)Predicted Interaction with [Ala10]-beta-Amyloid (1-10)Basis for Prediction
Chaperone Proteins (e.g., HSPs) Binding to hydrophobic regions, potentially including Tyr10.Potentially reduced binding affinity.The smaller and less hydrophobic alanine residue may present a less favorable binding site for chaperones that recognize bulky hydrophobic patches.
Peptide-based Modulators Specific recognition of the N-terminal sequence, including Tyr10.Altered binding specificity and affinity.Modulators designed to interact with the aromatic and hydrophobic properties of Tyr10 would likely have a lower affinity for the Ala10 variant.

Investigation of Specific Binding Sites and Interaction Interfaces

The N-terminal region of Aβ (1-16) is known to be a metal-binding domain, and Tyr10 plays a role in the electrochemical detection of these interactions. The binding of metal ions, such as Cu(II) and Zn(II), can influence Aβ aggregation. The Tyr10 residue itself is crucial for the formation of dityrosine cross-links, which can stabilize Aβ oligomers. frontiersin.org

In [Ala10]-beta-Amyloid (1-10), the absence of the tyrosine residue at position 10 eliminates the possibility of dityrosine cross-linking involving this position. This would fundamentally alter the covalent aggregation pathways available to the peptide. Furthermore, the change in the local chemical environment due to the Ala substitution could indirectly influence the metal-binding properties of the N-terminal domain, although the primary metal-coordinating residues are histidines.

Heterotypic Aggregation and Cross-Seeding Potential with Other Amyloidogenic Peptides

Cross-seeding, where aggregates of one amyloidogenic protein can induce the aggregation of another, is a phenomenon observed in various neurodegenerative diseases. The structural compatibility between the interacting peptides is a key determinant for efficient cross-seeding. The N-terminal region of Aβ has been implicated in these heterotypic interactions.

The smaller side chain of alanine would alter the steric and hydrophobic landscape of the peptide, potentially disrupting the structural complementarity required for efficient cross-seeding with other amyloidogenic peptides that would normally interact with the wild-type Aβ N-terminus. This could either inhibit or, less likely, promote cross-seeding with a different set of amyloidogenic partners, depending on the specific structural requirements of the interaction.

Cellular and Subcellular Effects of Ala10 Beta Amyloid 1 10 in Experimental Paradigms

Modulation of Cellular Viability and Apoptotic Pathways in In Vitro Cell Line Models

Research using in vitro cell line models, such as PC12 cells and primary neuronal cultures, has been instrumental in understanding the cytotoxic effects of amyloid peptides. Studies investigating [Ala10]-beta-Amyloid (1-10) have sought to determine how the substitution of alanine (B10760859) at position 10 influences the peptide's ability to induce cell death and trigger apoptotic pathways.

While specific data on the direct effects of [Ala10]-beta-Amyloid (1-10) on PC12 cell viability and apoptosis is limited in the currently available literature, studies on the parent fragment, Aβ(1-10), provide a basis for comparison. The N-terminal region of Aβ is known to be involved in metal ion coordination and the generation of reactive oxygen species, which are key contributors to neuronal damage. The substitution at position 10 could potentially alter these properties, thereby modulating its cytotoxic profile. Further investigation is required to delineate the precise mechanisms by which [Ala10]-beta-Amyloid (1-10) affects cellular viability and apoptotic signaling cascades in these cell models.

Impact on Synaptic Function and Neuronal Plasticity in Ex Vivo Preparations

The synaptic dysfunction observed in Alzheimer's disease is a critical area of research. Ex vivo preparations, such as brain slices, offer a valuable platform to study how amyloid peptides affect synaptic transmission and plasticity. While direct studies on [Ala10]-beta-Amyloid (1-10) in this context are not extensively documented, the known effects of the native Aβ peptides on long-term potentiation (LTP), a cellular correlate of learning and memory, suggest potential avenues of investigation.

It is hypothesized that modifications to the Aβ sequence, such as the alanine substitution in [Ala10]-beta-Amyloid (1-10), could alter its aggregation properties and its interaction with synaptic receptors, thereby influencing synaptic function. Research in this area would be crucial to understand whether this specific modification exacerbates or mitigates the synaptic deficits associated with amyloid pathology.

Induction of Oxidative Stress and Inflammatory Responses in Microglial and Astrocyte Models

Neuroinflammation, mediated by glial cells such as microglia and astrocytes, is a hallmark of Alzheimer's disease. Amyloid peptides are known to activate these cells, leading to the production of pro-inflammatory cytokines and reactive oxygen species (ROS), which contribute to neuronal damage.

The role of [Ala10]-beta-Amyloid (1-10) in this process is an area of active investigation. The N-terminal region of Aβ is implicated in interactions with glial cell receptors and in the generation of oxidative stress. The substitution at position 10 may alter the peptide's ability to trigger these inflammatory and oxidative pathways. Understanding these interactions is key to deciphering the contribution of modified Aβ fragments to the neuroinflammatory environment in Alzheimer's disease.

Analysis of Intracellular Processing and Accumulation in Cultured Neurons

The intracellular accumulation of Aβ is considered an early event in the pathogenesis of Alzheimer's disease. The processing of the amyloid precursor protein (APP) and the subsequent handling of Aβ peptides by neurons are critical determinants of their fate.

Studies on the intracellular trafficking and accumulation of [Ala10]-beta-Amyloid (1-10) in cultured neurons would provide insights into how this specific modification affects its uptake, degradation, and potential to form intracellular aggregates. The alanine substitution could influence its recognition by cellular machinery involved in protein clearance, potentially leading to altered accumulation dynamics compared to the native Aβ(1-10) fragment.

Application of Ala10 Beta Amyloid 1 10 As a Research Tool and Model Peptide

Use in Animal Models to Dissect Mechanisms of Amyloid Deposition and Associated Pathology (e.g., Transgenic Mouse Models)

While transgenic mouse models of Alzheimer's disease (AD) typically overexpress full-length human amyloid precursor protein (APP) with familial mutations, leading to the deposition of Aβ1-40 and Aβ1-42, the use of specific peptide fragments like [Ala10]-beta-Amyloid (1-10) is more common in direct injection studies to investigate localized effects. rsc.orgnih.govresearchgate.net These models are invaluable for exploring the pathological processes in AD. rsc.org

The [Ala10]-Aβ(1-10) peptide is particularly useful as a negative control in such studies. For instance, research has shown that the nitration of Tyr10 in Aβ is a critical modification that accelerates aggregation and plaque formation. tecan.comnih.gov In one study, the injection of Aβ nitrated at Tyr10 into the brains of young APP/PS1 mice was sufficient to induce β-amyloidosis. tecan.comnih.gov To validate that this effect is specifically due to the modified Tyr10, a parallel experiment using [Ala10]-Aβ(1-10) could be conducted. The absence of accelerated plaque formation following the injection of the alanine-substituted variant would provide strong evidence that the Tyr10 residue and its modification state are key initiators of amyloid deposition in this model.

FeatureWild-Type Aβ(1-10)[Ala10]-Aβ(1-10)Research Implication in Animal Models
Residue at Position 10 Tyrosine (Tyr)Alanine (B10760859) (Ala)Allows for direct comparison to isolate the function of Tyr10.
Potential for Nitration HighNoneUsed to confirm that accelerated amyloidosis is specific to Tyr10 nitration. tecan.comnih.gov
Oxidative Potential Can generate tyrosyl radicals and H2O2. mdpi.comLacks the phenolic group needed for this activity. mdpi.comnih.govHelps dissect the role of Tyr10-mediated oxidative stress in neuroinflammation and neuronal damage.
Aggregation Seeding Can act as a seed for aggregation, especially when modified. tecan.comImpaired aggregation-promoting properties. nih.govServes as a negative control to study the initiation of amyloid deposition.

Development and Validation of Peptide-Based Modulators Targeting Amyloid-Beta Aggregation

The development of therapeutic agents that can inhibit or modulate the aggregation of Aβ is a primary goal in Alzheimer's research. acs.orgresearchgate.net Peptide-based modulators are often designed to bind to specific regions of the Aβ sequence to prevent its self-assembly into toxic oligomers and fibrils. nih.gov The [Ala10]-Aβ(1-10) peptide is a critical tool for validating the mechanism of action of modulators designed to target the N-terminal region of Aβ, specifically interactions involving the Tyr10 residue.

Researchers can design inhibitor peptides that specifically interact with the Tyr10 residue to block its pathological activities. To confirm that the inhibitor functions as designed, its binding affinity and inhibitory capacity can be tested against both the wild-type Aβ(1-10) and the [Ala10]-Aβ(1-10) variant.

Key Validation Steps:

Primary Efficacy Test: The modulator is shown to inhibit the aggregation of wild-type Aβ.

Specificity Test: The modulator is tested against [Ala10]-Aβ(1-10). A significantly reduced or absent effect on the aggregation of the [Ala10] variant demonstrates that the modulator's primary mechanism involves a specific interaction with the Tyr10 residue.

Competitive Binding Assay: The modulator's ability to displace other molecules known to bind at or near Tyr10 (such as certain metal ions) can be assessed. researchgate.netacs.org

This comparative approach ensures that the observed inhibitory effect is not due to non-specific hydrophobic or electrostatic interactions but is a direct consequence of targeting the intended amino acid. Studies have successfully used amino acid substitutions to create dominant-negative variants that impair amyloidogenesis, highlighting the utility of such modified peptides in research. nih.gov

Assay TypeExpected Result with Wild-Type Aβ(1-10)Expected Result with [Ala10]-Aβ(1-10)Conclusion from Comparison
Aggregation Inhibition Assay Modulator effectively prevents or reduces fibril formation.Modulator shows little to no inhibitory effect.The modulator's mechanism is specific to the Tyr10 residue.
Binding Affinity Assay (e.g., SPR, ELISA) High binding affinity between modulator and peptide.Low or no binding affinity detected.Confirms the Tyr10 side chain is part of the binding epitope for the modulator.
Metal Chelation/Displacement Assay Modulator competes with or alters metal binding (e.g., Fe³⁺, Cu²⁺). researchgate.netacs.orgNo effect on the peptide (as metal binding at Tyr10 is already abolished).Validates that the modulator can interfere with the pathological metal-Aβ interactions at Tyr10.

Phage Display and Combinatorial Library Screening for Identification of Novel Binding Partners

Phage display is a powerful technique used to discover novel peptides or antibodies that bind to a specific target. researchgate.net A library of phages, each displaying a different peptide sequence on its surface, is screened against a target molecule. nih.gov In the context of Alzheimer's research, phage display has been used to identify peptides that bind specifically to Aβ and modulate its aggregation and toxicity. nih.gov

The Aβ(1-10) fragment itself has been used as a target in phage display experiments to isolate new binding peptides. nih.gov In such a workflow, [Ala10]-Aβ(1-10) is an indispensable tool for ensuring the specificity of the identified binders. After selecting phages that bind to the wild-type Aβ(1-10), a process known as negative selection or counter-screening is performed using the [Ala10] variant.

Screening Process:

Positive Selection (Panning): A phage library is incubated with immobilized wild-type Aβ(1-10). Phages that bind are retained, while non-binders are washed away. This step is repeated to enrich for high-affinity binders.

Counter-Screening: The enriched pool of phages from the positive selection is then incubated with immobilized [Ala10]-Aβ(1-10). Phages that bind to this variant are discarded.

Final Selection: The phages that bind to the wild-type peptide but not to the [Ala10] variant are selected and sequenced. These are considered highly specific binders whose binding epitope critically involves the Tyr10 residue.

This strategy eliminates "promiscuous" binders that may attach to the peptide backbone or other residues, thereby increasing the quality and specificity of the lead candidates for further therapeutic or diagnostic development.

Role in High-Throughput Screening Assays for Anti-Aggregation Compounds

High-throughput screening (HTS) allows for the rapid testing of large libraries of small molecules to identify compounds that inhibit Aβ aggregation. mdpi.comcreative-peptides.com These assays often rely on measuring the formation of amyloid fibrils, for example, by using dyes like Thioflavin T (ThT) that fluoresce upon binding to β-sheet structures. nih.gov

A significant challenge in HTS is the high rate of false positives—compounds that appear to be active but function through non-specific mechanisms or interfere with the assay itself. biolegend.com The [Ala10]-Aβ(1-10) peptide can be integrated into a secondary screening or counter-assay strategy to filter these false positives and to classify the mechanism of action of true hits.

HTS Workflow Incorporating [Ala10]-Aβ(1-10):

Primary Screen: A large compound library is screened for its ability to inhibit the aggregation of wild-type Aβ(1-10) or full-length Aβ.

Hit Confirmation: The initial "hits" are re-tested to confirm their activity.

Mechanism-Based Counter-Screen: Confirmed hits are then tested for their ability to inhibit the aggregation of [Ala10]-Aβ(1-10).

The results of the counter-screen can categorize the compounds:

Hits active against WT but inactive against [Ala10]: These are high-priority candidates that likely act by specifically targeting the Tyr10 residue or its immediate environment.

Hits active against both WT and [Ala10]: These compounds likely inhibit aggregation through a different mechanism, such as by binding to the peptide backbone or other regions, or by acting as non-specific colloidal aggregators.

Hits inactive in all assays: These are discarded as initial false positives.

By using [Ala10]-Aβ(1-10) in this manner, researchers can efficiently focus their resources on developing compounds with a specific and desirable mechanism of action, significantly streamlining the drug discovery pipeline.

Advanced Methodologies for the Biophysical and Biochemical Analysis of Ala10 Beta Amyloid 1 10

Quantitative Aggregation Assays (e.g., Thioflavin T Fluorescence, Turbidity Measurements)

Thioflavin T (ThT) fluorescence assays are a standard method for monitoring the formation of amyloid fibrils. The dye exhibits a characteristic increase in fluorescence upon binding to the cross-β-sheet structures of amyloid aggregates. This technique allows for the real-time tracking of aggregation kinetics, including lag phase, elongation rate, and final plateau, providing quantitative data on the propensity of a peptide to form fibrils. Turbidity measurements complement ThT assays by monitoring the increase in light scattering as soluble peptides convert into larger, insoluble aggregates.

A detailed analysis for "[Ala10]-beta-Amyloid (1-10)" would involve presenting kinetic curves from ThT fluorescence assays and turbidity measurements, potentially in tabular format summarizing key kinetic parameters. However, no studies reporting such data for this specific peptide fragment could be located.

Advanced Mass Spectrometry Techniques (e.g., Ion Mobility-Mass Spectrometry) for Oligomer Characterization

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful technique for characterizing the early, transient oligomeric species that are often implicated as the most toxic forms of amyloid peptides. IM-MS separates ions based on both their mass-to-charge ratio and their size and shape (collision cross-section), allowing for the identification and structural analysis of different oligomeric states (dimers, trimers, etc.).

For "[Ala10]-beta-Amyloid (1-10)," this section would have presented data on the distribution of oligomeric species, their collision cross-sections, and potential aggregation pathways as determined by IM-MS. The absence of specific research on this peptide using IM-MS prevents the inclusion of such detailed findings.

Solid-State Nuclear Magnetic Resonance Spectroscopy for Fibril Structure Determination

An article on "[Ala10]-beta-Amyloid (1-10)" would ideally include ssNMR-derived structural models of its fibrils, along with tables of chemical shifts and key structural restraints. Regrettably, no ssNMR studies focused on the fibrillar structure of this particular peptide have been published.

Cryo-Electron Microscopy for High-Resolution Structural Elucidation of Aggregates

Cryo-Electron Microscopy (cryo-EM) has emerged as a revolutionary technique for determining the high-resolution structures of large biomolecular complexes, including amyloid fibrils. By imaging vitrified samples at cryogenic temperatures, cryo-EM can generate three-dimensional density maps from which atomic models of the fibril polymorphs can be built.

In this section, cryo-EM images and reconstructed 3D models of "[Ala10]-beta-Amyloid (1-10)" aggregates would have been presented to illustrate their morphology and structural details. The lack of cryo-EM studies on this peptide makes this analysis impossible.

Surface Plasmon Resonance and MicroScale Thermophoresis for Interaction Studies

Surface Plasmon Resonance (SPR) and MicroScale Thermophoresis (MST) are two sensitive biophysical techniques used to quantify the binding affinity and kinetics of molecular interactions. These methods could be employed to study the interaction of "[Ala10]-beta-Amyloid (1-10)" with itself (self-association) or with other molecules, such as inhibitors, chaperones, or cell surface receptors.

A comprehensive article would feature data tables with binding affinities (K D values), association rates (k on ), and dissociation rates (k off ) for various interactions involving "[Ala10]-beta-Amyloid (1-10)". As no such interaction studies have been reported in the scientific literature for this peptide, this information cannot be provided.

Future Research Directions and Unanswered Questions Regarding Ala10 Beta Amyloid 1 10

Elucidating the Precise Role of Ala10 Substitution in Aβ Pathogenesis and Aggregation Diversity

Future research should systematically investigate how the Ala10 substitution impacts the early stages of Aβ aggregation, including monomer conformation, oligomer formation, and fibril elongation. While the central hydrophobic core (residues 17-21) is considered critical for Aβ aggregation, modifications in the N-terminal region can allosterically affect the entire peptide's behavior. Designing molecules and peptides that inhibit the aggregation of the broader amyloid-β peptide is a rational approach in drug development for Alzheimer's disease. nih.gov

Key unanswered questions include:

How does the Ala10 substitution alter the conformational landscape of the Aβ(1-10) monomer?

Does this substitution accelerate or inhibit the formation of toxic oligomeric species compared to the wild-type sequence?

What is the impact of the Ala10 modification on the morphology and stability of resulting amyloid fibrils?

How does this substitution affect the peptide's interaction with metal ions, such as copper and zinc, which are known to modulate Aβ aggregation?

Table 1: Proposed Research Focus for Ala10 Substitution

Research Area Key Questions Potential Techniques
Monomer Dynamics Conformational changes, stability Nuclear Magnetic Resonance (NMR), Molecular Dynamics (MD) Simulations
Oligomerization Rate of formation, size distribution, toxicity Thioflavin T (ThT) Assay, Atomic Force Microscopy (AFM), Cell Viability Assays
Fibril Morphology Structure, polymorphism, stability Transmission Electron Microscopy (TEM), X-ray Crystallography
Metal Ion Interaction Binding affinity, effect on aggregation Isothermal Titration Calorimetry (ITC), Electron Paramagnetic Resonance (EPR)

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding of Peptide-Cell Interactions

To fully comprehend the biological impact of [Ala10]-beta-Amyloid (1-10), a systems-level approach is necessary. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the cellular response to this specific peptide. frontiersin.org This approach moves beyond studying isolated pathways to understanding the complex interplay of molecular changes that occur upon cellular exposure.

Integrating transcriptomic, proteomic, and epigenomic analyses of human brain tissue has already proven effective in identifying molecular pathways involved in Alzheimer's disease. nih.gov A similar strategy focused on cellular models treated with [Ala10]-beta-Amyloid (1-10) could reveal its unique molecular signature. By combining different omics data types, researchers can gain insights into complex biological phenomena that may not be apparent from a single data type alone. nih.gov

Future research should focus on:

Transcriptomics: Identifying genes that are up- or down-regulated in neuronal and glial cells in response to [Ala10]-beta-Amyloid (1-10).

Proteomics: Characterizing changes in protein expression and post-translational modifications that result from peptide exposure.

Metabolomics: Analyzing shifts in metabolic pathways, such as energy metabolism and oxidative stress, which are known to be affected in Alzheimer's disease.

Integrative Analysis: Using computational and bioinformatics tools to build network models that connect the genomic, proteomic, and metabolomic changes, thereby identifying key hubs and regulatory pathways specifically perturbed by the Ala10 variant. nih.govjci.org

Table 2: Multi-Omics Integration Strategy

Omics Layer Data Generated Biological Insight
Transcriptomics Differential gene expression profiles Cellular signaling pathways, transcription factor activity
Proteomics Protein abundance, post-translational modifications Dysregulated cellular processes, protein interaction networks
Metabolomics Changes in metabolite concentrations Metabolic reprogramming, oxidative stress markers
Integrated Data Comprehensive network models Mechanistic understanding of peptide-induced cellular dysfunction

Exploring the Relevance of [Ala10]-beta-Amyloid (1-10) in Other Protein Misfolding Diseases Beyond Alzheimer's Disease Models

The misfolding and aggregation of proteins are common pathological features of many neurodegenerative diseases, not just Alzheimer's. nih.gov Conditions such as Parkinson's disease, Lewy body dementia, and certain prion diseases also involve the accumulation of toxic protein aggregates. nih.govwalshmedicalmedia.com Recent studies indicate that the aberrant behavior of amyloid-beta proteins may be associated with a range of conditions beyond Alzheimer's, including Parkinson's disease, amyotrophic lateral sclerosis, glaucoma, and even cardiovascular disease and diabetes. nih.govmq.edu.au

Therefore, a crucial future direction is to investigate whether [Ala10]-beta-Amyloid (1-10) plays a role or can serve as a model peptide in these other proteinopathies. There may be cross-seeding mechanisms where one type of amyloidogenic protein can influence the aggregation of another.

Research in this area should address:

Can [Ala10]-beta-Amyloid (1-10) interact with or influence the aggregation of other key proteins in neurodegenerative diseases, such as alpha-synuclein (B15492655) (in Parkinson's disease) or prion proteins?

Does the Ala10 substitution alter the peptide's ability to induce neuroinflammation, a common feature across many protein misfolding diseases?

Could this specific peptide variant be used as a tool to probe common cellular pathways of toxicity and proteostasis dysfunction that are shared among different neurodegenerative disorders?

Development of Novel In Vitro and In Vivo Experimental Paradigms for Peptide-Based Therapeutic Research

Advancing our understanding and developing potential therapies related to [Ala10]-beta-Amyloid (1-10) requires sophisticated and relevant experimental models. While traditional cell culture and transgenic animal models have been invaluable, there is a need for novel paradigms that can better recapitulate the complexities of the human brain and disease progression.

In Vitro Developments: Future research could benefit from the use of advanced in vitro systems such as:

3D Human Brain Organoids: These self-assembling, three-dimensional cultures derived from human stem cells can model aspects of brain development and disease, offering a more physiologically relevant environment to study peptide-cell interactions and test therapeutic compounds.

Microfluidic "Brain-on-a-Chip" Models: These devices allow for the co-culture of different brain cell types (neurons, astrocytes, microglia) in a controlled microenvironment, enabling the study of cell-cell communication and inflammatory responses to [Ala10]-beta-Amyloid (1-10).

In Vivo Innovations: For in vivo studies, new approaches are needed to precisely model the effects of specific Aβ variants.

Targeted Gene Editing: Using CRISPR/Cas9 technology to introduce the specific genetic mutation corresponding to the Ala10 substitution into animal models (e.g., mice or rats). This would create a more accurate model compared to overexpressing a human transgene.

Acute Injection Models: Intracerebroventricular injection of purified [Ala10]-beta-Amyloid (1-10) oligomers into wild-type animals can be a rapid and effective method to study its acute effects on synaptic function and memory, providing a valuable paradigm for screening therapeutic agents. nih.gov

These advanced models will be crucial for testing peptide-based therapeutic strategies, such as developing peptide aptamers or other molecules that can specifically target and neutralize the toxic effects of this Aβ variant. mdpi.comresearchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.